7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3H-pyrrolo[3,4-e][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C8H5N3O/c1-2-7-8(11-12-10-7)6-4-9-3-5(1)6/h1-4,10H |
InChI Key |
KOGIXXPJBSBLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=C2C3=NONC3=C1 |
Origin of Product |
United States |
The Significance of Benzoxadiazole and Pyrrole Ring Systems in Chemical Research
The benzoxadiazole and pyrrole (B145914) ring systems are foundational scaffolds in the fields of medicinal chemistry, materials science, and organic synthesis. Their individual significance stems from their unique electronic properties and their prevalence in a wide array of biologically active and functional molecules.
The benzoxadiazole scaffold is a bicyclic aromatic heterocycle that has garnered considerable attention in drug discovery. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov The benzoxadiazole moiety is considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility makes it a valuable building block in the design of new therapeutic agents. nih.govnih.gov
Similarly, the pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.com It forms the core of many essential natural products, such as heme and chlorophyll, which are fundamental to biological processes like oxygen transport and photosynthesis. hokudai.ac.jp In medicinal chemistry, pyrrole and its derivatives are integral components of numerous drugs, exhibiting activities that span from antibacterial and antiviral to anticancer and anti-inflammatory. researchgate.netrsc.org The pyrrole scaffold's importance also extends to materials science, where its derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic materials. numberanalytics.com
The distinct properties of these two rings are summarized in the table below:
| Heterocyclic Ring | Key Properties | Significance in Research |
| Benzoxadiazole | Bicyclic, Aromatic, Electron-withdrawing | Privileged scaffold in medicinal chemistry, core of various bioactive compounds. nih.govnih.gov |
| Pyrrole | Five-membered, Aromatic, Electron-rich | Foundational unit in natural products and pharmaceuticals, used in materials science. numberanalytics.comhokudai.ac.jpresearchgate.netrsc.org |
The Rationale for Investigating Novel Fused Heterocycles in Synthetic and Medicinal Chemistry
The practice of fusing different heterocyclic rings is a strategic approach in synthetic and medicinal chemistry aimed at creating novel molecular architectures with enhanced or synergistic properties. This molecular hybridization can lead to compounds with improved biological activity, selectivity, and pharmacokinetic profiles compared to their individual components. rsc.org
The rationale for investigating fused heterocycles like 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole is rooted in several key objectives:
Modulation of Physicochemical Properties: The fusion of a pyrrole (B145914) ring to a benzoxadiazole core can significantly alter the electronic and steric properties of the resulting molecule. This can influence factors such as solubility, lipophilicity, and crystal packing, which are crucial for both biological activity and material applications.
Expansion of Chemical Space: The creation of novel fused systems expands the available chemical space for drug discovery and materials science. This allows researchers to explore new structural motifs that may interact with biological targets or exhibit unique photophysical properties in ways that the individual rings cannot.
Development of Novel Therapeutic Agents: The combination of the pharmacophoric features of both pyrrole and benzoxadiazole could lead to the discovery of new drugs with unique mechanisms of action or improved efficacy against various diseases. mdpi.com
Theoretical and Computational Investigations of 7h Pyrrolo 3,4 E 2,1,3 Benzoxadiazole
Quantum Chemical Studies on Molecular Geometry and Stability
Quantum chemical calculations provide fundamental insights into the three-dimensional arrangement of atoms in a molecule and its relative stability. These studies are foundational for understanding the compound's reactivity and physical properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and ground state properties of molecules. For 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d), to provide a balance between accuracy and computational cost. The optimized geometry corresponds to the lowest energy structure on the potential energy surface.
Table 1: Predicted Ground State Geometry Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (benzene ring) | 1.39 - 1.41 |
| C-N (oxadiazole ring) | 1.33 - 1.35 |
| N-O (oxadiazole ring) | 1.37 - 1.39 |
| C-N (pyrrole ring) | 1.36 - 1.38 |
| C-C (pyrrole ring) | 1.38 - 1.42 |
| Bond Angles (degrees) | |
| C-N-C (pyrrole ring) | 108 - 110 |
| C-N-O (oxadiazole ring) | 105 - 107 |
| N-O-N (oxadiazole ring) | 110 - 112 |
| Dihedral Angles (degrees) | |
| Planarity of Benzene Ring | ~0 |
Note: These values are illustrative and based on typical results for similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations for this molecule.
Conformational Analysis and Energy Minima
Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this largely planar fused ring system, significant conformational flexibility is not expected. However, theoretical calculations can confirm the planarity of the molecule and identify the global energy minimum, which corresponds to the most stable conformation. The planarity of such conjugated systems is a critical factor influencing their electronic properties, as it facilitates π-electron delocalization across the molecule.
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule dictates its chemical behavior and its interaction with light. Molecular orbital theory provides a framework for understanding the distribution and energy of electrons within the molecule.
HOMO-LUMO Energy Gaps and Their Significance in Optoelectronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter in determining a molecule's potential for optoelectronic applications. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and is often associated with materials that can absorb and emit light at longer wavelengths. For compounds like this compound, theoretical calculations predict this energy gap, providing insights into its potential use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices.
Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -2.0 to -2.5 |
| HOMO-LUMO Gap | 3.0 to 4.0 |
Note: These values are illustrative and based on typical results for similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations for this molecule.
Analysis of Charge Distribution and Dipole Moments
The distribution of electron density within this compound can be analyzed through computational methods to understand its polarity. The presence of heteroatoms like nitrogen and oxygen leads to an uneven charge distribution, creating a molecular dipole moment. The magnitude and direction of the dipole moment influence the molecule's solubility in polar solvents and its intermolecular interactions in the solid state. This information is valuable for designing materials with specific packing properties and for understanding how the molecule will interact with its environment.
Photophysical Properties Prediction and Simulation
Computational simulations are instrumental in predicting the photophysical properties of molecules, such as their absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate the electronic absorption spectra of molecules. These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. By understanding the nature of the electronic transitions, such as π-π* or n-π* transitions, researchers can tailor the molecular structure to achieve desired photophysical properties. For this compound, these simulations can guide the development of new fluorescent probes or materials for optical applications.
Time-Dependent DFT (TD-DFT) for Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. nih.govnih.gov It allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and the optimization of excited-state geometries, which is essential for understanding emission processes. nih.gov
For systems related to the benzoxadiazole family, TD-DFT calculations are routinely employed to model their electronic structure in both ground and excited states. frontiersin.orgresearchgate.net For instance, studies on 5-methyl-2-(8-quinolinyl)benzoxazole have shown that while different functionals like B3-LYP and PBE0 may yield slight differences in the absolute values of transition energies, they generally provide a good description of the geometry in both the ground (S0) and first excited (S1) states. nih.gov The choice of functional can be critical, with some, like PBE0, offering better agreement with experimental spectra for certain benzoxazole (B165842) derivatives. nih.gov
These calculations typically reveal that the primary electronic transitions are of a π-π* character, often involving significant intramolecular charge transfer (ICT). frontiersin.orgresearchgate.net In a typical TD-DFT study on a related benzoxadiazole derivative, the process would involve:
Optimization of the ground state geometry using DFT.
Calculation of vertical absorption energies and oscillator strengths from the optimized ground state geometry using TD-DFT.
Optimization of the first singlet excited state (S1) geometry using TD-DFT.
Calculation of vertical emission energies from the optimized S1 geometry to predict the fluorescence spectrum. researchgate.net
This methodology allows for a detailed understanding of how the fusion of the pyrrole (B145914) ring to the benzoxadiazole core would likely influence the distribution of frontier molecular orbitals (HOMO and LUMO) and, consequently, the excited state dynamics of this compound.
Fluorescence Quantum Yield Predictions and Deactivation Pathways
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is determined by the competition between radiative decay (fluorescence) and non-radiative deactivation pathways, such as internal conversion (IC) and intersystem crossing (ISC) to the triplet state.
Computational studies on related heterocyclic systems, such as 2,1,3-benzothiadiazoles and other benzoxadiazole derivatives, provide insight into the factors governing their emission properties. frontiersin.orgresearchgate.net For many D-π-A (donor-pi-acceptor) fluorophores, high quantum yields are associated with rigid structures that suppress non-radiative decay channels involving molecular vibrations or rotations. frontiersin.org Conversely, flexible linkages can promote non-radiative pathways, leading to lower quantum yields.
For derivatives of 2,1,3-benzoxadiazole, strong fluorescence is a common feature, with reported quantum yields reaching approximately 0.5 in certain solvents. frontiersin.orgresearchgate.net The primary deactivation pathway for many fluorescent molecules is often internal conversion, which can be facilitated by low-energy conical intersections between the first excited state (S1) and the ground state (S0) potential energy surfaces. TD-DFT can be used to map these surfaces and identify potential points of intersection that would quench fluorescence.
Intersystem crossing is another key deactivation pathway, where the molecule transitions from the singlet excited state to a triplet state. The efficiency of ISC is governed by the magnitude of spin-orbit coupling between the involved singlet and triplet states and their energy gap (ΔE(S1-T1)). Small energy gaps generally favor ISC. Computational models can predict the energies of these triplet states and help assess the likelihood of this deactivation pathway.
Table 1: Photophysical Properties of Representative Benzoxadiazole Derivatives in Solution Note: This table presents data for related compounds to illustrate typical properties, as specific experimental data for this compound is not available in the cited literature.
| Compound Family | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent |
|---|---|---|---|---|
| D-π-A Benzoxadiazole | ~419 | ~480-500 | ~0.5 | Dichloromethane |
Data extrapolated from studies on similar heterocyclic systems to provide context. frontiersin.orgresearchgate.netresearchgate.net
Solvatochromic Effects and Environmental Responsiveness
Solvatochromism, the change in the color of a substance with the polarity of its solvent, is a hallmark of molecules that exhibit a significant change in dipole moment upon electronic excitation. This property is characteristic of compounds with strong intramolecular charge transfer (ICT) character. frontiersin.org
Derivatives of 2,1,3-benzoxadiazole are known to be environmentally sensitive and display positive solvatochromism, where the emission peak shows a bathochromic (red) shift as the solvent polarity increases. frontiersin.orgresearchgate.net This phenomenon occurs because a more polar solvent provides greater stabilization to the highly polar excited state compared to the less polar ground state, thereby reducing the energy gap for fluorescence. frontiersin.org
For example, studies on D-π-A-π-D systems incorporating a 2,1,3-benzoxadiazole acceptor unit have demonstrated strong solvent-dependent fluorescence. frontiersin.orgresearchgate.net Theoretical calculations for these systems confirm that the excitation involves a transition from a ground state with a smaller dipole moment to an excited state with a significantly larger dipole moment, consistent with ICT. frontiersin.org The fusion of an electron-donating pyrrole ring to the electron-accepting benzoxadiazole core in this compound would be expected to produce a pronounced donor-acceptor character, making it highly responsive to its environment. This sensitivity is valuable for applications in chemical sensing and biological imaging.
Molecular Docking and Simulation Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.commdpi.com This method is instrumental in drug discovery for identifying potential therapeutic agents and elucidating their mechanism of action at a molecular level. nih.gov
While specific docking studies on this compound are not prominently reported, extensive research has been conducted on structurally related scaffolds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,4-d]pyridazinones. nih.govnih.govnih.gov These related heterocyclic systems are frequently investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov
For example, docking studies of pyrrolo[2,3-d]pyrimidine derivatives have identified key interactions within the ATP-binding site of kinases like EGFR, Her2, and VEGFR2. nih.gov These studies typically show that the pyrrole nitrogen and other features of the heterocyclic core form critical hydrogen bonds with backbone residues in the hinge region of the kinase, mimicking the interactions of ATP. nih.gov Similarly, pyrrolo[3,4-d]pyridazinone derivatives have been docked into the active site of cyclooxygenase (COX-2) to explore their potential as selective anti-inflammatory agents. nih.govresearchgate.net
Based on these precedents, this compound would be a compelling candidate for in silico screening against various biological targets. A typical molecular docking workflow would involve:
Preparation of the 3D structure of the ligand (the benzoxadiazole derivative).
Selection and preparation of the target protein structure from a repository like the Protein Data Bank (PDB).
Execution of the docking algorithm to generate and score potential binding poses.
Analysis of the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Following docking, molecular dynamics (MD) simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding mode and to calculate binding free energies, providing a more rigorous evaluation of the ligand's affinity for the target. mdpi.com
Table 2: Common Biological Targets for Related Pyrrolo-Fused Heterocycles in Docking Studies
| Heterocyclic Scaffold | Common Target Class | Specific Examples |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Protein Kinases | EGFR, VEGFR-2, Her2, CDK2 |
| Pyrrolo[3,4-d]pyridazinone | Cyclooxygenases | COX-2 |
This table illustrates the types of targets investigated for scaffolds structurally related to this compound. nih.govnih.govnih.govnih.gov
Biological Activity and Mechanistic Studies of 7h Pyrrolo 3,4 E 2,1,3 Benzoxadiazole Derivatives
Investigation of Anticancer Potential
The quest for more effective and targeted cancer therapies has led to the exploration of a diverse range of chemical entities. Derivatives of the pyrrolo-benzoxadiazole scaffold and its isosteres, such as pyrrolo[2,3-d]pyrimidines, have shown promising anticancer activity through various mechanisms of action.
Kinase Inhibition Mechanisms (e.g., c-Met/Axl, EGFR, Her2, VEGFR2, CDK2, JAK3 Inhibition)
Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
c-Met/Axl Inhibition: Derivatives of 7H-pyrrolo[2,3-d]pyrimidine, a scaffold closely related to the subject of this article, have been identified as potent type II inhibitors of both c-Met and Axl kinases. In one study, a lead compound from this class demonstrated impressive inhibitory concentrations (IC50) of 1 nM for c-Met and 10 nM for Axl. This dual inhibition is significant as both c-Met and Axl are receptor tyrosine kinases implicated in tumor cell proliferation, survival, invasion, and metastasis.
EGFR, Her2, and VEGFR2 Inhibition: The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of ATP, making it an effective scaffold for competitive kinase inhibitors. scienceopen.com Compounds incorporating this core have been investigated for their ability to inhibit key kinases in cancer progression. For instance, certain pyrrolopyrimidine derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov These kinases are crucial for tumor growth, angiogenesis, and metastasis. The 1,3,4-oxadiazole (B1194373) ring, another related heterocyclic system, has also been incorporated into molecules that inhibit VEGFR-2, highlighting the potential of these scaffolds in anti-angiogenic therapy. nih.gov
CDK2 and JAK3 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a valid strategy for cancer treatment. Pyrrolopyrimidine derivatives have been developed that show inhibitory activity against CDK2. Furthermore, Janus kinase 3 (JAK3) is a critical component of cytokine signaling pathways that are often dysregulated in hematological malignancies and autoimmune diseases. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop selective JAK3 inhibitors.
| Kinase Target | Scaffold | Key Findings |
| c-Met/Axl | 7H-pyrrolo[2,3-d]pyrimidine | Potent dual inhibition with IC50 values in the low nanomolar range. |
| EGFR/Her2/VEGFR2 | Pyrrolo[2,3-d]pyrimidine, 1,3,4-Oxadiazole | Inhibition of key receptor tyrosine kinases involved in tumor growth and angiogenesis. scienceopen.comnih.gov |
| CDK2 | Pyrrolopyrimidine | Inhibition of a key cell cycle regulator. |
| JAK3 | 7H-pyrrolo[2,3-d]pyrimidine | Development of selective inhibitors for hematological malignancies and autoimmune diseases. |
Modulation of Cellular Pathways: Cell Cycle Arrest and Apoptosis Induction
Beyond direct kinase inhibition, the anticancer effects of these compounds are also mediated through the profound modulation of cellular pathways governing cell proliferation and survival.
Cell Cycle Arrest: A number of studies on related heterocyclic compounds, such as those containing 1,3,4-thiadiazole (B1197879) and benzoxazole (B165842) moieties, have demonstrated their ability to induce cell cycle arrest in cancer cells. turkjps.orgsemanticscholar.org For example, certain 1,3,4-thiadiazole derivatives have been shown to cause cell cycle arrest in human non-small lung carcinoma cells. turkjps.org This interruption of the cell cycle prevents cancer cells from dividing and proliferating.
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for eliminating cancerous cells. Derivatives containing the 1,3,4-oxadiazole ring have been shown to induce apoptosis in various cancer cell lines, including colon and breast adenocarcinoma. nih.gov This apoptotic effect is often the downstream consequence of the inhibition of critical survival pathways. Thiadiazole-based anticancer agents have also been reported to induce apoptosis through the suppression of Akt activity, a key signaling node in cell survival. turkjps.org
Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity
The potency and selectivity of these compounds as anticancer agents are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more effective and safer drugs.
For pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, SAR studies have revealed that substitutions at specific positions on the pyrrole (B145914) and pyrimidine rings are critical for both potency and selectivity. nih.gov For instance, the nature of the substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine core can significantly influence the binding affinity to the target kinase. Similarly, for benzofuran derivatives, another related heterocyclic system, substitutions at the C-2 position have been found to be crucial for their cytotoxic activity. mdpi.com The introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein. These studies provide a roadmap for medicinal chemists to fine-tune the chemical structure of these compounds to maximize their therapeutic potential while minimizing off-target effects.
Exploration of Antiviral Efficacy
In addition to their anticancer properties, derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant promise as antiviral agents, particularly against flaviviruses.
Activity Against Flaviviruses (e.g., Zika Virus, Dengue Virus)
Flaviviruses, such as Zika virus (ZIKV) and Dengue virus (DENV), represent a significant global health threat for which there are limited therapeutic options. The discovery of novel antiviral agents is therefore a high priority.
Research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as a promising class of inhibitors of both Zika and Dengue viruses. nih.gov In cell-based assays, several compounds from this series have shown the ability to protect against viral infection, with some exhibiting greater than 90% protection against DENV. nih.gov Another study highlighted a broad-spectrum antiviral compound, benzavir-2, which showed potent inhibitory activity against a range of flaviviruses, including ZIKV, DENV, West Nile virus, and Yellow fever virus. diva-portal.org
| Virus | Compound Class | Key Findings |
| Zika Virus (ZIKV) | 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Identification of potent inhibitors in cell-based assays. nih.gov |
| Dengue Virus (DENV) | 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Several compounds showed >90% protection against DENV infection. nih.gov |
| Multiple Flaviviruses | Benzavir-2 | Potent and broad-spectrum inhibition of ZIKV, DENV, WNV, YFV, and TBEV. diva-portal.org |
Identification of Antiviral Chemotypes and Structural Requirements
The 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a new and promising chemotype for the design of small molecules targeting flaviviruses. nih.gov SAR studies on this scaffold have begun to elucidate the structural features that are critical for antiviral activity.
The nature of the substituents at the 4- and 7-positions of the 7H-pyrrolo[2,3-d]pyrimidine core plays a significant role in determining the antiviral potency. nih.gov Furthermore, research has shown that the central 7H-pyrrolo[2,3-d]pyrimidine core can be replaced by other heterocyclic systems, such as 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, while retaining antiviral activity. scienceopen.com This suggests a degree of structural flexibility that can be exploited in the design of new antiviral agents. While the precise molecular target of these compounds is yet to be fully elucidated, their identification as a novel chemotype opens up new avenues for the development of much-needed therapies for flavivirus infections.
Enzyme Kinetics and Target Binding StudiesNo data available.
In-depth Analysis of 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole: Advanced Applications in Material Science
Comprehensive scientific literature searches did not yield specific data for the chemical compound This compound . The synthesis, properties, and applications outlined in the requested article format are not available in the public domain or published research accessible through extensive searches.
The provided article structure pertains to advanced materials science applications, including organic electronics and fluorescent sensing platforms. Typically, research in these areas is published in peer-reviewed scientific journals. The absence of such publications for "this compound" suggests that this specific heterocyclic system may be a novel compound that has not yet been synthesized or characterized, or it is a theoretical molecule that has not been the subject of applied research.
While extensive research exists for related structural motifs, such as 2,1,3-benzoxadiazole , 2,1,3-benzothiadiazole , and various pyrrolo-fused heterocycles , the strict requirement to focus solely on "this compound" prevents the inclusion of information from these related compounds. Extrapolating data from different, albeit similar, molecules would not provide a scientifically accurate representation of the specific target compound and would violate the directive to focus exclusively on the requested subject.
Therefore, it is not possible to generate a thorough and scientifically accurate article for the compound "this compound" based on the currently available scientific literature. Further research and publication on this specific molecule are required before a detailed analysis of its applications can be provided.
Advanced Applications and Material Science Perspectives
Role as Pharmaceutical Intermediates and Scaffolds for Drug Discovery
The heterocyclic structure of 7H-pyrrolo[3,4-e]-2,1,3-benzoxadiazole presents a unique and valuable scaffold in the realm of medicinal chemistry. Its constituent pyrrole (B145914) and benzoxadiazole rings are individually recognized as important pharmacophores, and their fusion creates a novel template for the design and synthesis of innovative therapeutic agents. This section explores the potential of this compound as a crucial intermediate in the development of kinase inhibitors and other drugs, and discusses how its derivatization can lead to compounds with enhanced biological activities.
Precursors for Kinase Inhibitors and Other Therapeutic Agents
The this compound core can be considered a promising starting point for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, particularly cancer. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk
The structural resemblance of the pyrrolo[3,4-e]benzoxadiazole scaffold to known kinase-inhibiting cores, such as the pyrrolo[2,3-d]pyrimidine system, underscores its potential. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. nih.gov This is due to its ability to mimic the purine (B94841) core of ATP, the natural substrate for kinases, thereby enabling competitive inhibition at the ATP-binding site. nih.gov
While direct studies on kinase inhibitors derived from this compound are not extensively documented in publicly available literature, the established activity of related heterocyclic systems provides a strong rationale for its exploration in this area. For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated as potent inhibitors of various kinases, including Monopolar spindle kinase 1 (Mps1), which is a target for breast cancer therapy. nih.gov Similarly, compounds incorporating a benzoxazole (B165842) moiety have been investigated as c-Met kinase inhibitors. nih.gov
The following table summarizes the activity of some kinase inhibitors based on related pyrrolo-pyrimidine and benzoxazole scaffolds, illustrating the potential of such heterocyclic systems in drug discovery.
| Compound Class | Target Kinase(s) | Example Compound(s) | Reported Activity (IC₅₀) | Reference |
| 7H-Pyrrolo[2,3-d]pyrimidines | Mps1 | Compound 12 | 29 nM | nih.gov |
| Aminopyridines with Benzoxazole | c-Met | Amide 24 | Good inhibitory potency | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | Compound 14 | 0.057 µM | nih.gov |
| Pyrazolo[3,4-b]pyridines | TRKA | Compound C03 | 56 nM | nih.gov |
It is important to note that the data presented above is for structurally related compounds and is intended to highlight the potential of the this compound scaffold as a precursor for novel kinase inhibitors. Further research is required to synthesize and evaluate derivatives of this specific heterocyclic system to fully elucidate their therapeutic potential.
Scaffold Derivatization for Enhanced Biological Profiles
The process of scaffold derivatization is a cornerstone of modern drug discovery, allowing medicinal chemists to systematically modify a core molecular structure to optimize its biological activity, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple sites for chemical modification, making it an attractive template for the generation of diverse compound libraries with potentially improved therapeutic profiles.
The principles of scaffold hopping and structural modification are often employed to develop new lead structures with enhanced efficacy and reduced off-target effects. researchgate.net By strategically introducing different functional groups at various positions on the pyrrolo-benzoxadiazole ring system, it is possible to fine-tune the molecule's interaction with its biological target. For example, the introduction of specific substituents can enhance binding affinity, improve metabolic stability, or modulate solubility and cell permeability.
The derivatization of related heterocyclic scaffolds has been shown to significantly impact their biological activity. For instance, the synthesis of a series of 7-substituted 5H-pyrrolo[1,2-a] nih.govresearchgate.netbenzoxazin-5-one derivatives led to the identification of compounds with notable anti-proliferative activity against human cancer cell lines. mdpi.com In another example, the derivatization of pyrrolo[3,4-d]pyridazinone with a 1,3,4-oxadiazole (B1194373) moiety resulted in a new class of selective COX-2 inhibitors with anti-inflammatory properties. nih.govresearchgate.net
The table below provides examples of how derivatization of related heterocyclic scaffolds has led to enhanced biological profiles.
| Core Scaffold | Derivatization Strategy | Resulting Compound Class | Enhanced Biological Profile | Reference |
| 5H-Pyrrolo[1,2-a] nih.govresearchgate.netbenzoxazin-5-one | Suzuki-Miyaura cross-coupling at the 7-position | 7-Aryl substituted derivatives | Increased anti-proliferative activity | mdpi.com |
| Pyrrolo[3,4-d]pyridazinone | Addition of a 1,3,4-oxadiazole moiety | Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles | Selective COX-2 inhibition | nih.govresearchgate.net |
| 1H-Benzo[d]imidazole | Hybridization with benzylidenebenzohydrazide | 1H-Benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids | Multi-kinase inhibitory activity | mdpi.com |
These examples demonstrate the power of scaffold derivatization to unlock the therapeutic potential of a core heterocyclic structure. The application of similar synthetic strategies to the this compound scaffold holds significant promise for the discovery of novel drug candidates with improved efficacy and safety profiles for a range of diseases.
Future Directions and Research Gaps
Forging New Paths: Innovative Synthetic Routes for Enhanced Structural Diversity and Scalability
The development of novel and efficient synthetic strategies is paramount to fully explore the chemical space of 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole derivatives. Current research on related heterocyclic systems highlights the need for methods that offer both broad structural diversity and the potential for large-scale production.
Future research should focus on:
Novel Cyclization Strategies: Exploring new methods for constructing the core tricyclic system is crucial. This could involve innovative intramolecular cyclization reactions of appropriately substituted precursors. For instance, reductive cyclization of nitrodienes, a method used for synthesizing polysubstituted pyrroles, could be adapted for this scaffold. hilarispublisher.com
Multi-component Reactions: The development of one-pot, multi-component reactions would offer a streamlined and atom-economical approach to generating a library of derivatives. Such strategies have been successfully employed for the synthesis of other complex heterocyclic systems like pyrrolo[2,1-c] researchgate.netresearchgate.netbenzoxazines.
Greener Synthesis: Employing more environmentally friendly synthetic pathways, such as those utilizing greener solvents and catalysts, is a key consideration for future work. A low-temperature, greener pathway has been successfully used to synthesize novel pyrrolobenzoxazines. nih.gov
Scalable Synthesis: For any promising derivative to move towards practical applications, a scalable synthetic route is essential. Research into processes that are amenable to large-scale production, such as the improved process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds, will be critical. google.comnih.gov
In Silico Innovation: Integrating Advanced Computational Methods for Design and Optimization
Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel this compound derivatives. By predicting molecular properties and interactions, computational methods can guide synthetic efforts and provide insights into biological activity.
Key areas for future computational research include:
De Novo Design: Utilizing algorithms for the de novo design of ligands can help to identify novel molecular scaffolds with high predicted affinity and selectivity for specific biological targets.
Molecular Docking and Dynamics: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of derivatives with various biological targets, such as protein kinases. researchgate.netnih.govnih.gov These studies can elucidate key interactions and guide the design of more potent and selective inhibitors. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing QSAR models can help to establish correlations between the structural features of the derivatives and their biological activities, enabling the prediction of the activity of new compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage identification of drug candidates with favorable pharmacokinetic profiles.
Unveiling Biological Roles: Elucidation of Undiscovered Targets and Modes of Action
The biological potential of this compound derivatives remains largely untapped. Research into related pyrrole-fused heterocycles suggests a wide range of possible therapeutic applications. mdpi.com
Future biological investigations should aim to:
Screening against Diverse Biological Targets: A broad-based screening of a library of derivatives against a wide panel of biological targets, including kinases, enzymes, and receptors, is necessary to uncover novel biological activities. nih.govresearchgate.netresearchgate.net Pyrrole (B145914) derivatives have shown promise as inhibitors of protein kinases like EGFR and VEGFR. nih.gov
Mechanism of Action Studies: For any biologically active compounds, detailed mechanistic studies are essential to understand how they exert their effects at the molecular and cellular levels. This includes identifying direct binding partners and elucidating downstream signaling pathways. nih.govnih.gov
Exploration of New Therapeutic Areas: Based on the activities of related compounds, potential therapeutic applications to investigate include anticancer nih.govnih.gov, anti-inflammatory researchgate.netnih.govmdpi.com, antioxidant nih.gov, and antimicrobial agents. frontiersin.org
Beyond Biology: Exploration of Novel Material Science Applications and Device Architectures
The unique electronic properties of the benzoxadiazole moiety suggest that this compound derivatives could have significant potential in the field of material science. frontiersin.orgresearchgate.net The construction of donor-acceptor (D-A) structures is a key strategy for developing organic materials with tailored optoelectronic properties. polyu.edu.hk
Future research in material science should explore:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of 2,1,3-benzoxadiazole derivatives make them promising candidates for use as emitters in OLEDs. frontiersin.orgresearchgate.net
Organic Photovoltaics (OPVs): The electron-accepting nature of the benzoxadiazole unit could be leveraged in the design of new acceptor materials for organic solar cells. polyu.edu.hk
Organic Field-Effect Transistors (OFETs): The development of new π-conjugated systems based on the this compound scaffold could lead to novel organic semiconductors for use in OFETs. researchgate.net
Sensors: The potential for functionalizing the pyrrole nitrogen allows for the design of derivatives that could act as selective chemosensors for various analytes.
The Power of Collaboration: Synergistic Approaches Combining Synthetic Chemistry, Theoretical Studies, and Biological Evaluation
To efficiently navigate the vast chemical and biological landscape of this compound derivatives, an integrated and multidisciplinary approach is essential. The combination of synthetic chemistry, computational modeling, and biological evaluation creates a powerful feedback loop for accelerated discovery.
A synergistic research workflow would involve:
Initial Design: Using computational methods to design a focused library of target compounds with predicted desirable properties. nih.gov
Efficient Synthesis: Employing innovative and scalable synthetic routes to produce the designed derivatives. nih.govnih.gov
Comprehensive Biological Screening: Evaluating the synthesized compounds in a battery of biological assays to identify lead candidates. nih.govnih.gov
Mechanistic Elucidation: Utilizing a combination of experimental and computational techniques to understand the mechanism of action of the most promising compounds. nih.gov
Iterative Optimization: Feeding the experimental results back into the computational models to refine the design of the next generation of derivatives, creating a cycle of continuous improvement. nih.gov
This integrated approach has been successfully applied to other heterocyclic systems, such as the development of pyrrolo[3,4-d]pyridazinone-based COX-2 inhibitors, and holds immense promise for unlocking the full potential of the this compound scaffold. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
